molecular formula C9H11NOS B1660240 2-(4-methylphenyl)sulfanylacetamide CAS No. 73623-29-7

2-(4-methylphenyl)sulfanylacetamide

Cat. No.: B1660240
CAS No.: 73623-29-7
M. Wt: 181.26 g/mol
InChI Key: OUXWFAJIPHIEII-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)sulfanylacetamide: is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.26 g/mol. It is also known by its CAS number 73623-29-7. This compound is characterized by the presence of an acetamide group attached to a p-tolylthio moiety, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylphenyl)sulfanylacetamide typically involves the reaction of p-tolylthiol with acetamide under controlled conditions. One common method involves the nucleophilic substitution of p-tolylthiol with an acetamide derivative in the presence of a base such as potassium tert-butoxide in a solvent like N,N-dimethylformamide (DMF) . The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-(4-methylphenyl)sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Functionalized derivatives with diverse chemical properties.

Scientific Research Applications

2-(4-methylphenyl)sulfanylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

    Acetamide: A simpler compound with the formula C2H5NO, used as a plasticizer and industrial solvent.

    N,N-Dimethylacetamide (DMA): A related compound widely used as a solvent in organic synthesis.

    Acetohydroxamic Acid: A synthetic urea derivative used to treat bacterial infections.

Uniqueness: 2-(4-methylphenyl)sulfanylacetamide is unique due to its specific structure, which combines an acetamide group with a p-tolylthio moiety. This unique combination imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXWFAJIPHIEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223833
Record name Acetamide, 2-(p-tolylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73623-29-7
Record name Acetamide, 2-(p-tolylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073623297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-(p-tolylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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